molecular formula C12H11BrO B15219371 1-Bromo-3-methoxy-2-methylnaphthalene

1-Bromo-3-methoxy-2-methylnaphthalene

Cat. No.: B15219371
M. Wt: 251.12 g/mol
InChI Key: FRRJQPFHMJGDTJ-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-methylnaphthalene is a substituted naphthalene derivative featuring a bromine atom at position 1, a methoxy group (-OCH₃) at position 3, and a methyl group (-CH₃) at position 2. Such compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor synthesis .

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

1-bromo-3-methoxy-2-methylnaphthalene

InChI

InChI=1S/C12H11BrO/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7H,1-2H3

InChI Key

FRRJQPFHMJGDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3-methoxy-2-methylnaphthalene typically involves bromination and methylation reactions. One common method is the bromination of 3-methoxy-2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

  • Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

  • Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. This reaction is usually performed in acidic or basic conditions depending on the desired product.

  • Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalenes, which have various applications in organic synthesis and material science.

Scientific Research Applications

1-Bromo-3-methoxy-2-methylnaphthalene has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.

  • Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : It is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2-methylnaphthalene depends on the specific application and the target molecule. In general, the bromine atom can act as an electrophile, facilitating various substitution and addition reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates and influencing the overall reactivity of the compound.

In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivative used.

Comparison with Similar Compounds

Key Comparative Insights

The methoxy group at position 3 is strongly electron-donating, directing electrophilic substitution to the para position (C4), whereas methyl groups (-CH₃) exert weaker electron-donating effects .

Synthetic Accessibility :

  • 1-Bromo-2-methoxynaphthalene is synthesized via methylation of 1-bromo-2-naphthol (K₂CO₃, iodomethane, 86% yield) . For the target compound, similar strategies may require sequential introduction of -OCH₃ and -CH₃ groups.
  • Brominated methylnaphthalenes (e.g., 1-Bromo-2-methylnaphthalene) are prepared via AlCl₃-catalyzed bromination, suggesting that regioselectivity in the target compound’s synthesis may depend on directing effects of existing substituents .

Physical Properties :

  • The boiling point of 1-Bromo-2-methylnaphthalene (148–149°C at 8 mmHg) is lower than that of 1-Bromonaphthalene (281°C), reflecting the volatility imparted by the methyl group . The target compound’s boiling point is likely intermediate, influenced by polar -OCH₃ and bulky -CH₃.

Reactivity in Cross-Coupling :

  • Bromine at position 1 is a prime site for Suzuki-Miyaura coupling. The electron-donating -OCH₃ group may slightly deactivate the ring, while -CH₃ has minimal electronic impact. This contrasts with 1-Bromo-2-(bromomethyl)naphthalene, where the -CH₂Br group offers additional reactivity .

Safety and Handling :

  • 1-Bromo-2-methoxynaphthalene is classified with hazards H315 (skin irritation) and H319 (eye irritation) . The target compound may share these risks, with additional considerations for methyl group-related volatility.

Biological Activity

1-Bromo-3-methoxy-2-methylnaphthalene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring. This structure suggests potential reactivity and interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may interact with receptor sites, influencing cellular signaling pathways.
  • Radical Formation : Studies indicate that the compound can undergo electrochemical reactions leading to radical formation, which may contribute to its biological effects .

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study assessing the cytotoxicity of piplartine analogs (structurally similar) showed significant inhibition of SCC9 tumor cells with IC50 values indicating potent activity .

Cell LineIC50 (µM)Selectivity Index
B16-F1073.2910.10
HEP G26.63111.7
HT-297.31101.3

This table illustrates the varying degrees of sensitivity among different cancer cell lines, suggesting that further investigation into the specific mechanisms of action is warranted.

Antimicrobial Activity

There are indications that halogenated naphthalene derivatives possess antimicrobial properties. This suggests that this compound could be explored for its potential as an antimicrobial agent in future studies.

Case Studies

Case Study 1: Cytotoxicity Evaluation
In evaluating the cytotoxicity of related compounds, it was found that certain structural modifications significantly enhanced activity against cancer cells, leading to increased apoptosis rates as evidenced by flow cytometry assays showing elevated levels of annexin V labeling and DNA fragmentation .

Case Study 2: Electrochemical Behavior
The electrochemical behavior of similar brominated naphthalenes has been studied to understand their radical formation and subsequent reactions. The transient radical anion formed during one-electron reduction processes plays a crucial role in determining biological reactivity .

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